![molecular formula C12H10ClFN6 B2516501 N-(3-chloro-4-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899978-91-7](/img/structure/B2516501.png)
N-(3-chloro-4-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(3-chloro-4-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine" is a derivative of the 1,2,3-triazolo[4,5-d]pyrimidine class, which is known for its biological activity, particularly towards adenosine receptors. These derivatives are of interest due to their potential therapeutic applications, including anticancer properties and receptor selectivity .
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives typically involves the cyclization of precursor molecules, often in the presence of a metal catalyst or by nucleophilic substitution reactions. For instance, the synthesis of a similar compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was achieved by cyclization of a thiosemicarbazide derivative in the presence of nickel nitrate . Another related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was synthesized through chlorination and aminization from a pyrazolopyrimidine precursor .
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of multiple aromatic rings and heteroatoms, which contribute to their biological activity. The crystal structure of a related compound revealed the formation of inversion dimers via hydrogen bonds and π-stacking interactions, which could be indicative of the solid-state behavior of such compounds . The triclinic crystal system and specific bond angles and lengths are crucial for understanding the molecular interactions and potential binding modes within biological targets .
Chemical Reactions Analysis
Triazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions and cyclocondensations. For example, the chlorosulfonation of triazolopyrimidines can lead to the substitution at specific carbon positions, which can be further reacted with aldehydes, thioglycolic acid, and amines to yield compounds with antitumor activity . The heterocyclization reactions are also common in the synthesis of these derivatives, as seen in the preparation of pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. The presence of halogens, such as chlorine and fluorine, can significantly affect the lipophilicity and electronic properties of the molecule, which in turn can influence its biological activity. The introduction of fluorine atoms, as seen in the synthesis of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines, can enhance the antiproliferative activity against various cancer cell lines . The tautomeric preferences and the ability to form hydrogen bonds also play a role in the compound's interaction with biological targets.
Scientific Research Applications
Antitumor and Antimicrobial Applications
- Novel N-arylpyrazole-containing enaminones were synthesized as key intermediates, leading to the development of compounds with significant cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), showcasing inhibition effects comparable to those of 5-fluorouracil. The antimicrobial activity of some products was also evaluated, indicating potential in antimicrobial treatments (Riyadh, 2011).
Unique Mechanisms of Tubulin Inhibition
- A series of triazolopyrimidines demonstrated anticancer properties through a unique mechanism of tubulin inhibition, promoting tubulin polymerization in vitro without binding competitively with paclitaxel. These compounds inhibited the binding of vincas to tubulin, overcoming resistance attributed to several multidrug resistance transporter proteins, and showed the ability to inhibit tumor growth in nude mouse xenograft models (Zhang et al., 2007).
Probes for A2A Adenosine Receptor
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives were developed as high affinity and selective antagonists for the human A(2A) adenosine receptor (AR), serving as pharmacological probes. These compounds, through optimized substitutions, displayed high A(2A)AR affinity, making them valuable tools for studying the A(2A)AR (Kumar et al., 2011).
Potential Antiasthma Agents
- 5-Aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were identified as active mediator release inhibitors in the human basophil histamine release assay, indicating potential as antiasthma agents. These compounds were synthesized through a series of reactions, with some showing promising activity for further pharmacological and toxicological study (Medwid et al., 1990).
Future Directions
The [1,2,3]triazolo[4,5-d]pyrimidines have shown promising potential in various areas of drug design . They could be potentially utilized for designing new antitumor agents . Furthermore, the copper-catalyzed synthesis method offers a promising direction for the efficient synthesis of a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is Cyclin Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
this compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the death of rapidly dividing cells, such as cancer cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption can lead to the induction of apoptosis within cells, particularly those that are rapidly dividing .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth in various cell lines . This is due to the compound’s ability to disrupt normal cell cycle progression and induce apoptosis .
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN6/c1-2-20-12-10(18-19-20)11(15-6-16-12)17-7-3-4-9(14)8(13)5-7/h3-6H,2H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAYKHMAMUYLKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.